molecular formula C12H16N4O3 B11043402 3-Amino-8-hydroxy-8-methyl-1,6-dioxo-9-propyl-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile

3-Amino-8-hydroxy-8-methyl-1,6-dioxo-9-propyl-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile

Cat. No.: B11043402
M. Wt: 264.28 g/mol
InChI Key: YXTSTAQDPDJUDK-UHFFFAOYSA-N
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Description

3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[44]NON-3-EN-4-YL CYANIDE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE involves multiple steps. One common method involves the reaction of a suitable spiro intermediate with cyanide under controlled conditions. The reaction typically requires a base such as sodium methoxide in methanol to facilitate the formation of the cyanide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-AMINO-8-HYDROXY-8-METHYL-1,6-DIOXO-9-PROPYL-2,7-DIAZASPIRO[4.4]NON-3-EN-4-YL CYANIDE stands out due to its unique propyl group at the 9-position. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

8-amino-3-hydroxy-3-methyl-1,6-dioxo-4-propyl-2,7-diazaspiro[4.4]non-8-ene-9-carbonitrile

InChI

InChI=1S/C12H16N4O3/c1-3-4-7-11(2,19)16-10(18)12(7)6(5-13)8(14)15-9(12)17/h7,19H,3-4,14H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

YXTSTAQDPDJUDK-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(NC(=O)C12C(=C(NC2=O)N)C#N)(C)O

Origin of Product

United States

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